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molecular formula C14H11ClO2 B8784079 2-(4-Chlorophenoxy)-1-phenylethanone CAS No. 18859-48-8

2-(4-Chlorophenoxy)-1-phenylethanone

Cat. No. B8784079
M. Wt: 246.69 g/mol
InChI Key: GKVYCWUHYPKSLU-UHFFFAOYSA-N
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Patent
US04190590

Procedure details

A mixture of 40.5 g. (0.43 mole) of phenol, 100 g. (0.428 mole) of 4-chloro-α-bromoacetophenone, 100 g. (0.725 mole) of potassium carbonate and 500 ml. of glyme is heated to its reflux temperature and maintained at reflux for about 6 hours. The reaction mixture is evaporated to remove the solvent. The residue is diluted with water and diethyl ether, and the layers are separated. The ether layer is washed with water and saturated sodium chloride solution and dried over magnesium sulfate. The ether solution is evaporated to provide a dark oil which gradually solidifies on cooling. The solid is recrystallized from ethanol to provide 4-chloro-α-phenoxyacetophenone, m.p. 81°-86° C.
Quantity
0.43 mol
Type
reactant
Reaction Step One
Quantity
0.428 mol
Type
reactant
Reaction Step Two
Quantity
0.725 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:8]1C(C(CBr)=O)=[CH:12][CH:11]=[C:10]([Cl:18])[CH:9]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:25]([CH2:28][O:29]C)[O:26][CH3:27]>>[Cl:18][C:10]1[CH:11]=[CH:12][C:27]([O:26][CH2:25][C:28]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[O:29])=[CH:8][CH:9]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.43 mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
0.428 mol
Type
reactant
Smiles
C1=CC(=CC=C1C(=O)CBr)Cl
Step Three
Name
Quantity
0.725 mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC)COC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 40.5 g
TEMPERATURE
Type
TEMPERATURE
Details
reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated
CUSTOM
Type
CUSTOM
Details
to remove the solvent
ADDITION
Type
ADDITION
Details
The residue is diluted with water and diethyl ether
CUSTOM
Type
CUSTOM
Details
the layers are separated
WASH
Type
WASH
Details
The ether layer is washed with water and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The ether solution is evaporated
CUSTOM
Type
CUSTOM
Details
to provide a dark oil which
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
The solid is recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OCC(=O)C2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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